molecular formula C24H18N4O2 B1244949 N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide

N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide

Cat. No. B1244949
M. Wt: 394.4 g/mol
InChI Key: PMMLSQFPBFKLHH-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxamide is a member of the class of biphenyls that is the amide obtained by formal condensation of the carboxy group of 2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)[1,1'-biphenyl]-4-carboxylic acid with the amino group of 3-cyanoaniline. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of benzamides, a member of biphenyls, a member of 1,3,4-oxadiazoles and a nitrile.

Scientific Research Applications

Antibacterial Activities

A study by Chao Shu-jun (2006) explored the antibacterial properties of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, a compound structurally related to N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide. It demonstrated significant bacteriostatic effects against E. coli, Streptococcus, B. subtilis, and S. aureus.

Anticancer Activities

B. Ravinaik et al. (2021) in the Russian Journal of Organic Chemistry designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers.

Antiepileptic Activity

H. Rajak et al. (2013) in Bioorganic & medicinal chemistry letters synthesized N-(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl)-N-(1)-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene)semicarbazide, showing significant anticonvulsant activities in various models. This indicates potential applications in antiepileptic treatments.

Antidiabetic Screening

J. Lalpara et al. (2021) in the Russian Journal of Organic Chemistry evaluated N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for antidiabetic activity, showing promising results in α-amylase inhibition assays.

Insecticidal Activity

L. Qi et al. (2014) in RSC Advances studied anthranilic diamides analogs containing 1,3,4-oxadiazole rings, finding some compounds with good insecticidal activities against diamondback moth, Plutella xylostella.

Antimycobacterial Screening

N. Nayak et al. (2016) in Chinese Chemical Letters synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, showing significant in vitro antitubercular activities against Mycobacterium tuberculosis.

Anti-Inflammatory and Anti-Cancer Agents

Madhavi Gangapuram and K. Redda (2009) in the Journal of heterocyclic chemistry synthesized substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides as potential anti-inflammatory and anti-cancer agents.

Antioxidant Evaluation

S. Bondock et al. (2016) in Research on Chemical Intermediates synthesized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, evaluating them for antioxidant activity. Some compounds showed excellent antioxidant activity and protected against DNA damage.

Computational and Pharmacological Evaluation

M. Faheem (2018) in FARMACIA focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions.

properties

Product Name

N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide

Molecular Formula

C24H18N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C24H18N4O2/c1-15-6-7-20(24-28-27-16(2)30-24)13-22(15)18-8-10-19(11-9-18)23(29)26-21-5-3-4-17(12-21)14-25/h3-13H,1-2H3,(H,26,29)

InChI Key

PMMLSQFPBFKLHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2′-Methyl-5′-(5methyl-1,3,4-oxadiazol-2-yl)-1,1′-biphenyl-4-carboxylic acid (100 mg, 0.34 mmol), oxalyl chloride (0.03 ml, 0.41 mmol), and DMF (1 drop) were mixed in DCM (5 ml) and stirred at room temperature for 35 min. 3-Cyanoaniline (44 mg, 0.374 mmol) was added to the solution and the mixture stirred for 2 h; DMF (1 ml) was added and stirring continued for 18 h. The solvents were evaporated from the reaction under vacuum and the residue chromatographed on an SPE (silica, 5 g), eluting with DCM and then DCM/ethanol/ammonia (300:8:1). The product fractions were concentrated in vacuo to give N-(3-cyanophenyl)-2′-methyl-5′-(5-methyl-1,3,4-oxadiazol-2-yl)-1,1′-biphenyl-4-carboxamide as a white solid (11 mg, 8%). NMR; δH [2H6]—DMSO 10.65,(1H, b), 8.28,(1H, m), 8.07,(3H, m), 7.91,(1H, dd), 7.79,(1H, d), 7.62-7.56,(5H, m), 2.57,(3H, s), 2.33,(3H, s). LCMS; retention time 3.49 min, MH+ 395
Name
2′-Methyl-5′-(5methyl-1,3,4-oxadiazol-2-yl)-1,1′-biphenyl-4-carboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide
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N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide
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N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide
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N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide
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N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide
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N-(3-Cyanophenyl)-2'-Methyl-5'-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-4-Biphenylcarboxamide

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